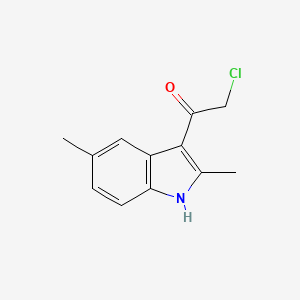

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C12H12ClNO. It has a molecular weight of 221.69 . This compound is used in biochemical research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12ClNO/c1-7-3-4-10-9(5-7)12(8(2)14-10)11(15)6-13/h3-5,14H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.69 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique

Chemical Synthesis and Modification

Formation of Dihydroindolo[1,2-c]quinazoline Derivatives : The compound participates in reactions to form derivatives like 14,14-dimethyl-14,14a-dihydrobenzo[f]indolo[1,2-c]-quinazoline, which are products of dehydrative cyclization in chemical synthesis (Harano et al., 2007).

Antibacterial and Antifungal Derivatives Synthesis : It's used in the synthesis of indole derivatives exhibiting significant antimicrobial activity. These derivatives have shown activity against pathogens like Aspergillus niger and Candida albicans (Anonymous, 2020).

Anti-Inflammatory Agents Synthesis : Used in preparing derivatives for evaluating anti-inflammatory activities. These are tested on animal models like wistar albino rats for their efficacy against inflammation (Rehman, Saini & Kumar, 2022).

Chemical Reactions and Properties

Condensation Reactions : It's involved in condensation reactions leading to the creation of heterocycles like isoflavones, isoxazoles, pyrazoles, and aminopyrimidines. These products have diverse applications in chemical research (Moskvina, Shilin & Khilya, 2015).

Synthesis of Novel Indole-Based Oxadiazoles : It's a precursor in synthesizing oxadiazoles with potential antibacterial and antifungal activities. These derivatives are important in the development of new antimicrobial agents (Nagarapu & Pingili, 2014).

Synthesis of Bisindole Derivatives : Involved in the synthesis of bisindole derivatives with demonstrated antimicrobial activities. These compounds are significant for their potential in treating bacterial and fungal infections (Gadaginamath & Shyadligeri, 2000).

Creation of Novel Hybrid Compounds : Utilized in the development of hybrid compounds between indolo[b]tetrahydrofuran and imidazolium salts, showing cytotoxic activity against human tumor cell lines (Zhengfen et al., 2017).

Synthesis of Biotransformed Products : Involved in biotransformations leading to the creation of chiral intermediates for pharmaceutical applications, like the synthesis of antifungal agents (Miao, Liu, He & Wang, 2019).

Medical and Pharmaceutical Research

- Cancer Detection and Optical Imaging : A derivative of this compound was used to develop a water-soluble near-infrared dye for cancer detection through optical imaging, demonstrating its potential in medical diagnostics and molecular-based beacon development (Pham, Medarova & Moore, 2005).

Orientations Futures

Indole derivatives, including “2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone”, have a wide range of potential applications in medicinal chemistry and drug development . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds .

Propriétés

IUPAC Name |

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-3-4-10-9(5-7)12(8(2)14-10)11(15)6-13/h3-5,14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBYAQDNSRYUBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)